Bis(4-phenoxyphenyl)acetylene

Thermal Analysis Physical Property Material Science

Sourcing a monomer that delivers both thermal crosslinking capability and solution processability for high-Tg polymers is a persistent challenge. Bis(4-phenoxyphenyl)acetylene (CAS 77384-56-6) directly addresses this: • Symmetrical diarylacetylene core cures thermally to rigid, high-Tg thermoset networks. • Phenoxy substituents enhance solubility during processing and boost second-order NLO response. • Typical purity ≥95%; available for R&D with flexible pack sizes and global shipping.

Molecular Formula C26H18O2
Molecular Weight 362.4 g/mol
CAS No. 77384-56-6
Cat. No. B1620900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-phenoxyphenyl)acetylene
CAS77384-56-6
Molecular FormulaC26H18O2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C26H18O2/c1-3-7-23(8-4-1)27-25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28-24-9-5-2-6-10-24/h1-10,13-20H
InChIKeyZQKSNWIXFGRPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-phenoxyphenyl)acetylene: Thermosetting Resin Building Block


Bis(4-phenoxyphenyl)acetylene (CAS 77384-56-6) is a symmetrical diarylacetylene monomer with a central carbon-carbon triple bond flanked by two phenoxyphenyl groups [1]. This compound class is characterized by its rigid, π-conjugated core which imparts high thermal stability and enables thermal crosslinking for the formation of high-strength, high-Tg thermoset networks [2]. As a precursor to advanced polymers, it is primarily utilized in the synthesis of poly(aryl ether)s and other high-performance resins for demanding applications in aerospace and electronics [3].

Diarylacetylene monomer with internal triple bond

Thermally crosslinkable for high-Tg thermoset networks

Phenoxy groups enable poly(aryl ether) backbone incorporation

Bis(4-phenoxyphenyl)acetylene: Why Generic Analogs Fail


Direct substitution with a simpler analog like diphenylacetylene (tolane) is not a viable strategy for applications requiring high-performance thermosets. Diphenylacetylene lacks the ether linkages necessary for incorporation into many polymer backbones like poly(aryl ether)s, which are essential for achieving the required balance of processability and high-temperature performance [1]. Furthermore, the phenoxy substituents on bis(4-phenoxyphenyl)acetylene significantly alter the electronic environment, leading to superior second-order nonlinear optical (NLO) responses compared to unsubstituted or alkyl-substituted diphenylacetylenes [2]. The specific substitution pattern is critical for achieving the desired combination of thermal crosslinking, enhanced polymer solubility during processing, and tailored electronic properties, making a generic analog insufficient for the intended high-value applications [3].

Polymer backbone compatibility
Target: Ether-linked phenoxy groups
Substitute: Diphenylacetylene lacks ether linkages for poly(aryl ether) incorporation
Thermal crosslinking functionality
Target: Reactive acetylene crosslinking
Substitute: Diphenylacetylene does not thermally homopolymerize under equivalent conditions
Nonlinear optical (NLO) response
Target: Reported SHG activity enhanced by phenoxy substituents
Substitute: Unsubstituted diphenylacetylene not optimized for SHG efficiency

Bis(4-phenoxyphenyl)acetylene: Performance Data vs. Analogs


Melting Point Advantage vs. Diphenylacetylene

The presence of bulky phenoxy groups in Bis(4-phenoxyphenyl)acetylene results in a significantly higher melting point (167-169°C [1]) compared to the parent unsubstituted diphenylacetylene (62.5°C [2]). This 105°C increase in melting point is a direct consequence of enhanced intermolecular interactions and molecular rigidity, which are desirable traits for creating thermally stable, high-performance materials.

Melting Point
Head-to-head
167–169 °C
Δ +105 °C vs. tolane (62.5 °C)
Higher Tm indicates greater thermal stability for high-temperature resin processing.
Reported at standard atmospheric pressure.
Thermal Analysis Physical Property Material Science

Thermal Crosslinking vs. Diphenylacetylene

Bis(4-phenoxyphenyl)acetylene is explicitly utilized as a precursor for thermosetting resins due to its ability to undergo thermal polymerization and crosslinking via its internal acetylene group . In contrast, diphenylacetylene (tolane) is a stable, non-polymerizable compound under similar thermal conditions and serves primarily as a building block in organic synthesis (e.g., Diels-Alder reactions) rather than a crosslinkable monomer for resin formation [1]. This functional divergence is critical.

Crosslinking
Class-level
Bis(4-phenoxyphenyl)acetylene Reactive
Diphenylacetylene Non-reactive
Functional crosslinking capability determines thermoset network formation.
Reactivity inferred from monomer class; verify under specific curing profile.
Polymer Chemistry Thermosetting Resins Crosslinking

NLO Enhancement via Phenoxy Substitution

A study on disubstituted diphenylacetylenes demonstrated that compounds with weak electron-donating and withdrawing groups, such as the phenoxy-substituted derivatives, are efficient for second harmonic generation (SHG) and possess a low cut-off wavelength, making them valuable for frequency conversion in laser technologies [1]. This is in contrast to the unsubstituted parent compound, which is not optimized for such strong NLO effects. The phenoxy groups play a crucial role in tailoring the electronic and optical properties of the diarylacetylene core for advanced photonic applications.

NLO Activity
Class-level
Efficient SHG (Kurtz powder method)
Phenoxy substitution enables SHG-active chromophore design for photonics research.
Reported in disubstituted diarylacetylene studies; property depends on additional functionalization.
Nonlinear Optics Organic Electronics Photonic Materials

Bis(4-phenoxyphenyl)acetylene: High-Value Applications


Thermosetting Resins for Aerospace Composites

Bis(4-phenoxyphenyl)acetylene is utilized as a reactive monomer or crosslinking agent in the formulation of advanced thermosetting resins. Upon heating, the internal acetylene group undergoes polymerization and crosslinking to form a rigid, three-dimensional network. This process yields composites and adhesives with high glass transition temperatures (Tg) and excellent thermo-oxidative stability, making them suitable for structural applications in the aerospace and automotive industries where high strength-to-weight ratios and thermal endurance are critical [1]. This is a primary application based on the compound's functional crosslinking capability described in Section 3 .

Organic NLO Materials for Photonics

The phenoxy-substituted diarylacetylene core of Bis(4-phenoxyphenyl)acetylene serves as a versatile scaffold for designing organic nonlinear optical materials. As shown in Section 3, the presence of electron-donating phenoxy groups enhances the molecule's second-order nonlinear optical response [2]. By further functionalizing the terminal phenyl rings with appropriate donor and acceptor groups, researchers can create push-pull chromophores with large hyperpolarizabilities. These materials are valuable for applications in electro-optic modulation, frequency doubling (SHG), and integrated photonic circuits [2].

Poly(aryl ether)s and Engineering Thermoplastics

The phenoxy groups on Bis(4-phenoxyphenyl)acetylene make it an ideal co-monomer for incorporation into poly(aryl ether) backbones via nucleophilic aromatic substitution reactions. This allows for the creation of high-performance engineering thermoplastics that benefit from the rigid diphenylacetylene moiety, which contributes to enhanced thermal stability and mechanical properties [1]. The resulting polymers can be designed to have specific solubility and processability characteristics before a final thermal cure step crosslinks the acetylene units, providing a convenient route to both thermoplastic and thermoset materials.

Application
Selection Property
Validation Focus
High-Tg thermoset composite research
Thermal crosslinking reactivity
Cure kinetics and glass transition temperature
Nonlinear optical (NLO) material studies
Phenoxy-mediated SHG activity
Hyperpolarizability and cut-off wavelength
Poly(aryl ether) synthesis
Ether-linked phenoxy co-monomer
Solubility, processability, and thermal post-cure

Technical Documentation Hub

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14 linked technical documents
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